molecular formula C10H12O3 B1362599 2-Methoxy-2-phenylpropanoic acid CAS No. 7472-67-5

2-Methoxy-2-phenylpropanoic acid

Cat. No. B1362599
CAS RN: 7472-67-5
M. Wt: 180.2 g/mol
InChI Key: PGVVKQANLPHXOW-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylpropanoic acid is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a powder at room temperature .


Molecular Structure Analysis

The compound has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų . It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds .


Physical And Chemical Properties Analysis

2-Methoxy-2-phenylpropanoic acid is a powder at room temperature with a melting point of 35-40°C . It has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • General Synthesis : 2-Methoxy-2-phenylpropanoic acid has been synthesized through a two-step process involving epoxidation and subsequent oxidation. This process is significant for the production of various 2-alkoxy-2-phenylpropanoic acids, contributing to the understanding of their structural and chemical properties (Monk et al., 2008).

  • Crystallographic Characterization : The compound has been characterized crystallographically, highlighting its use as a chiral derivatizing agent. This aspect is crucial for understanding the stereochemical properties of various compounds (Savich & Tanski, 2020).

Chemical Reactions and Derivatives

  • Oxidation Reactions : 2-Methoxy-2-phenylpropanoic acid has been involved in studies of oxidation reactions with lead tetraacetate and manganic acetate. These studies contribute to the broader understanding of the chemical reactivity of phenylpropanoids (Kurosawa & Higuchi, 1972).

  • Therapeutic and Nutraceutical Applications : This compound is recognized for its range of biologically useful properties. It has been tested for various therapeutic and nutraceutical applications, highlighting its potential in treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Pharmacokinetics and Drug Development

  • GPR40 Agonist Research : In drug development, derivatives of 2-Methoxy-2-phenylpropanoic acid have been explored as agonists for the GPR40 receptor, an important target in diabetes treatment. This research is crucial for developing new antidiabetic drugs (Negoro et al., 2012).

  • Role in Enantioselective Hydrogenation : The compound has been studied in the context of enantioselective hydrogenation, a process important for producing specific drug enantiomers. This research contributes to the field of asymmetric catalysis in pharmaceutical synthesis (Toukoniitty et al., 2004).

Safety And Hazards

The safety data sheet for 2-Methoxy-2-phenylpropanoic acid indicates that it is a dangerous compound . It is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(13-2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVVKQANLPHXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322790, DTXSID20875994
Record name 2-methoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIONICACID2METHOXY2PHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-phenylpropanoic acid

CAS RN

7472-67-5
Record name NSC402043
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
KA Monk, NC Duncan, EA Bauch, CM Garner - Tetrahedron, 2008 - Elsevier
… diastereomers are nearly all well separated by capillary GC, and the use of this method to determine the enantiomeric purity of brucine-resolved 2-methoxy-2-phenylpropanoic acid was …
Number of citations: 8 www.sciencedirect.com
A Ichikawa, H Ono, Y Mikata - Crystals, 2017 - mdpi.com
… Acid 1 is superior to Mosher’s 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (MTPA, 2) [5] for the enantioresolution of secondary alcohols [2]. …
Number of citations: 1 www.mdpi.com
A Ichikawa, H Ono, M Takenaka, Y Mikata - CrystEngComm, 2010 - pubs.rsc.org
This paper reports the first evidence of the contribution of T-shaped aromatic CH⋯π interactions to the crystallization of 2-aryl-2-methoxypropanoic acid and amide. The crystal structures …
Number of citations: 1 pubs.rsc.org
A Ichikawa, H Ono, Y Mikata - Chemistry–An Asian Journal, 2012 - Wiley Online Library
… Acids 1 and 3 showed similar chiral-resolving ability, 8 which was superior to that of 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (MTPA, 4). However, many properties of acid 2 …
Number of citations: 5 onlinelibrary.wiley.com
A Ichikawa, H Ono, T Echigo, Y Mikata - CrystEngComm, 2011 - pubs.rsc.org
… For these purposes, acid 1 was superior to Mosher's 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid (MTPA, 4), 5 while the analytical properties of acid 3 were slightly superior to …
Number of citations: 21 pubs.rsc.org
KA Monk - 2004 - search.proquest.com
… The resolution of 2-methoxy-2-phenylpropanoic acid was accomplished using (-)-brucine and (-)-a-methylbenzylamine. This work provides a suitable basis for the development of new …
Number of citations: 0 search.proquest.com
Z Wimmer, V Skouridou, M Zarevúcka, D Šaman… - Tetrahedron …, 2004 - Elsevier
… Conversion of the products and the remaining deracemized substrates into diastereoisomeric esters of 3,3,3-trifluoromethyl-2-methoxy-2-phenylpropanoic acid, their analysis by chiral …
Number of citations: 12 www.sciencedirect.com
CZ Savich, JM Tanski - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
… The title compound, C 10 H 9 F 3 O 3 , represents the structure of racemic Mosher's Acid (systematic name: 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid), a carboxylic acid that …
Number of citations: 6 scripts.iucr.org
Z Wimmer, AJ Floro, M Zarevucka… - Bioorganic & medicinal …, 2007 - Elsevier
… A general procedure used for the synthesis of the (R)-MTPA (3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid; Mosher’s acid) esters on a milligram scale starting from the (S)-3,3,3-…
Number of citations: 9 www.sciencedirect.com
Z Wimmer, M Zarevúcka, M Rejzek… - Helvetica chimica …, 1997 - Wiley Online Library
… To determine the enantiomeric purity of the products using non-chiral HPLC columns, their diastereoisomeric esters of 3,3,3-trifluoro-2methoxy-2-phenylpropanoic acid (MTPA) were …
Number of citations: 9 onlinelibrary.wiley.com

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